Mordant Blue 1

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Mordant Blue 1 involves coupling reactions between diazonium salts and aromatic compounds, a common method for azo dye production. Novel heterocyclic acid and mordant acid dyes have been synthesized by coupling a diazonium salt solution of different aromatic amines, indicating a similar process may be involved in the synthesis of Mordant Blue 1 (Patel, 2013).

Molecular Structure Analysis

The molecular structure of Mordant Blue 1 and related dyes has been studied through spectroscopic and electric property analyses. These studies have identified the optimum geometry and electronic characteristics of dyes like Mordant Blue 29, which share similarities with Mordant Blue 1, providing insights into their molecular structure and potential applications in nonlinear optics and chemical analysis (Zerzucha, Pytlakowska, & Kocot, 2013).

Chemical Reactions and Properties

Mordant Blue 1 can form complexes with metal ions, which is a crucial property for its use in mordant dyeing. This ability to chelate with metals like iron and chromium enhances its color fastness on fabrics. The interaction of Mordant Blue dyes with metal ions has been explored to understand the formation of these complexes and their stability (Bo, 2007).

Physical Properties Analysis

The solubility, color strength, and fastness properties of Mordant Blue 1 are influenced by its physical properties, which are determined by its molecular structure and interactions with surfactants and metals. These properties affect the dye's application in textile dyeing, where it is used for coloring wool, silk, and other fibers. Studies have shown that the physical properties of dyes like Mordant Blue 29 are significantly influenced by their interaction with surfactants and the dyeing process itself (Güzel & Akgerman, 2000).

Chemical Properties Analysis

The chemical stability, reactivity with fiber substrates, and the ability to undergo various chemical reactions define the chemical properties of Mordant Blue 1. The interaction with different mordants and the resultant color and fastness properties highlight the versatile chemical behavior of this dye in various applications. Research on the optimization and combination of mordant dyes with natural dyes on cotton has provided valuable insights into the chemical properties and application potential of Mordant Blue 1 (Ding & Freeman, 2017).

Wissenschaftliche Forschungsanwendungen

Textile Dyeing and Finishing : Mordant Blue dyes are used in eco-friendly dyeing processes of proteinous fabrics like wool and silk. Different mordanting techniques (pre-mordanting, meta-mordanting, and post-mordanting) affect the color strength and ultraviolet protection properties of the dyed fabrics. For instance, wool fabric dyed with loganin-derived blue dye and alum as a mordant showed higher color strength in meta-mordanting method compared to other techniques (Patil, Pandit, & Laddha, 2020).

Waste Water Treatment : Mordant Blue dyes are also a subject of study in wastewater treatment. For example, research has explored the removal of Mordant Blue 9, a chlorinated acid dye, from model wastewater using various methods like ionic liquid application, coagulation, sorption, and Fenton oxidation techniques (Šimek, Mikulášek, Kalenda, & Weidlich, 2016).

Medical and Biological Staining : Some Mordant Blue dyes are used as substitutes for traditional staining agents in histology. For instance, Mordant Blue 3 has been used as a substitute for hematoxylin in routine hematoxylin and eosin stains, providing similar results (Llewellyn, 1974).

Spectroscopic and Electric Properties Study : The spectroscopic and electric properties of certain Mordant Blue dyes, such as C.I. Mordant Blue 29, have been studied for potential applications in nonlinear optics and chemical analysis. This includes determining optimal geometry, UV-VIS spectra, and electrical properties using theoretical and experimental methods (Zerzucha, Pytlakowska, & Kocot, 2013).

Trace Element Analysis : Mordant Blue dyes have been used in developing sensitive procedures for trace determination of elements like uranium. For example, the chelate of uranium with Mordant Blue 9 facilitated a highly sensitive stripping voltammetric procedure for uranium detection (Wang & Zadeii, 1987).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

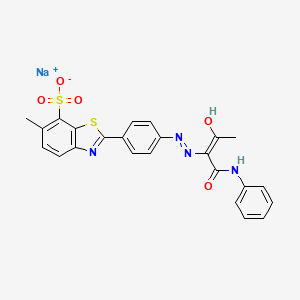

IUPAC Name |

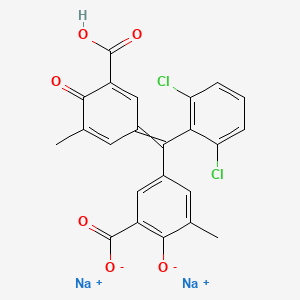

disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-3-methyl-2-oxidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2O6.2Na/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROAZQFKSSYEBL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

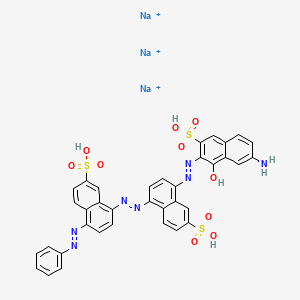

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methyl-, disodium salt | |

CAS RN |

1796-92-5 | |

| Record name | Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]-3-methylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)

![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)